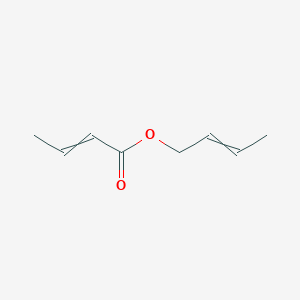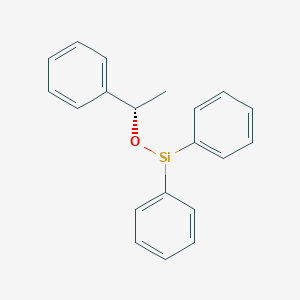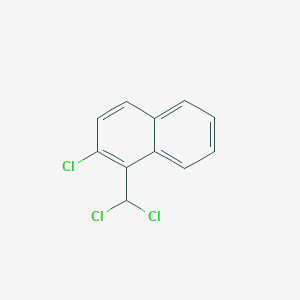
2-Chloro-1-(dichloromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(dichloromethyl)naphthalene is an organic compound with the molecular formula C11H7Cl3 It is a derivative of naphthalene, where the naphthalene ring is substituted with a chloro group at the second position and a dichloromethyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethyl)naphthalene typically involves the chlorination of 1-(dichloromethyl)naphthalene. This can be achieved through the reaction of naphthalene with chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where naphthalene is reacted with chlorinating agents in a reactor. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(dichloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloro groups can lead to the formation of naphthalene derivatives with reduced chlorination.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include naphthalene derivatives with various functional groups replacing the chloro or dichloromethyl groups.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include naphthalene derivatives with reduced chlorination.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(dichloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(dichloromethyl)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The chloro and dichloromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-(dichloromethyl)naphthalene
- 2-Chloro-1-(chloromethyl)naphthalene
- 1,2-Dichloro-3-(dichloromethyl)naphthalene
Uniqueness
2-Chloro-1-(dichloromethyl)naphthalene is unique due to the specific positioning of the chloro and dichloromethyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both chloro and dichloromethyl groups allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
80689-14-1 |
|---|---|
Molekularformel |
C11H7Cl3 |
Molekulargewicht |
245.5 g/mol |
IUPAC-Name |
2-chloro-1-(dichloromethyl)naphthalene |
InChI |
InChI=1S/C11H7Cl3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H |
InChI-Schlüssel |
KTJCRGKYSXXKTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


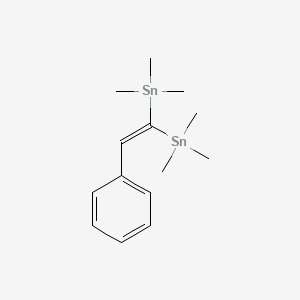

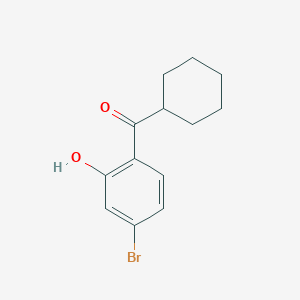
![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
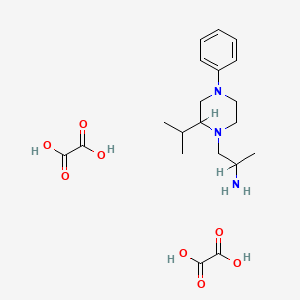
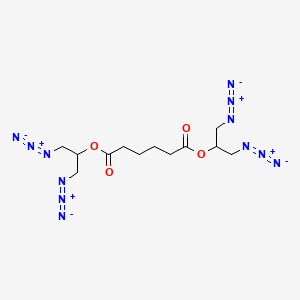
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
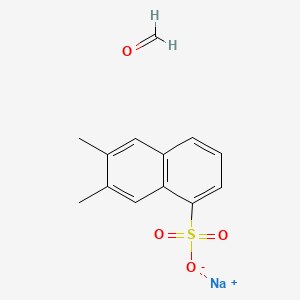
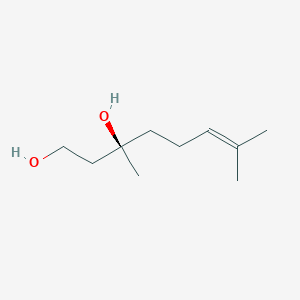
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
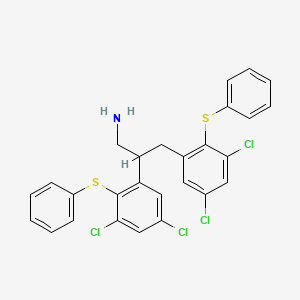
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
